3-Oxa-7,9-diazabicyclo[3.3.1]nonane
Description
Significance of Bridged Nitrogen-Containing Heterocycles in Organic Chemistry
Bridged nitrogen-containing heterocycles are privileged scaffolds in the fields of synthetic and medicinal chemistry. rsc.org Their importance stems from their prevalence in a vast number of natural products and synthetic compounds that exhibit significant physiological and pharmacological properties. nih.gov These structures are integral to many life-sustaining molecules, including nucleic acids and vitamins. nih.gov
The presence of nitrogen atoms within these rigid bicyclic systems offers several advantages:
Structural Diversity: Nitrogen atoms can be readily functionalized, allowing for the creation of diverse libraries of compounds for screening.
Physicochemical Properties: The basicity of the nitrogen atoms can be modulated to influence properties such as solubility and the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. nih.gov
Biological Activity: Over 90% of new drugs contain a heterocyclic ring, with nitrogen-containing heterocycles being particularly prominent. sciencepublishinggroup.commsesupplies.com They are found in a wide array of therapeutic agents, including anticancer, antimicrobial, and cardiovascular drugs. sciencepublishinggroup.com
Overview of Bicyclo[3.3.1]nonane Derivatives in Contemporary Research
The bicyclo[3.3.1]nonane framework is a versatile and widely studied bicyclic system. It is present in numerous biologically active natural products and has attracted considerable attention from researchers for various applications. nih.govrsc.org
Key areas of research involving bicyclo[3.3.1]nonane derivatives include:
Asymmetric Catalysis: Chiral derivatives of bicyclo[3.3.1]nonane are utilized as catalysts to control the stereochemical outcome of chemical reactions. nih.govresearchgate.net
Medicinal Chemistry: The scaffold is a common feature in compounds developed as anticancer agents, ion receptors, and other therapeutic molecules. nih.govrsc.org The well-defined geometry of the bicyclo[3.3.1]nonane core is valuable for designing ligands that can selectively bind to specific receptors or enzymes. researchgate.net
Supramolecular Chemistry: The cleft-like shape of certain bicyclo[3.3.1]nonane derivatives makes them ideal building blocks for constructing molecular tweezers and other complex supramolecular assemblies. nih.govrsc.org
Historical Context of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Research Trajectories
The study of bicyclo[3.3.1]nonane compounds dates back to the early 1900s, though interest has been sporadic. oregonstate.edu Early research was often focused on the synthesis and understanding the strain within these ring systems. oregonstate.edu The development of synthetic methodologies, such as the Mannich reaction, has been crucial for accessing heteroatom-containing bicyclo[3.3.1]nonane derivatives, including the this compound scaffold. While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, research into related oxa- and aza-bicyclo[3.3.1]nonanes has paved the way for its exploration. The trajectory of research has been driven by the quest for novel building blocks in drug discovery and materials science. thieme-connect.com
Structure
3D Structure
Properties
IUPAC Name |
3-oxa-7,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-3-9-4-6(8-5)2-7-1/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVCUGATZFCLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(N2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293970 | |
| Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864448-42-0 | |
| Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864448-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxa-7,9-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Retrosynthetic Analysis of the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane Core
A retrosynthetic analysis of the this compound core reveals several strategic disconnections that pave the way for logical synthetic planning. The bicyclic system can be conceptually deconstructed into simpler, more readily available starting materials. A primary disconnection across the C1-N9 and C5-N9 bonds points towards a key intermediate, a piperidine (B6355638) derivative functionalized at the 4-position. This approach suggests a cyclization strategy involving the formation of the second ring by bridging the nitrogen atom.
Another key retrosynthetic disconnection can be envisioned across the C-O and C-N bonds of the tetrahydropyran (B127337) ring. This leads to acyclic precursors containing the necessary functionalities for a double cyclization event. For instance, a precursor with amino, hydroxyl, and carbonyl or equivalent electrophilic groups could be a viable starting point. This strategy often involves a sequence of reactions, such as a Mannich-type reaction followed by an intramolecular etherification.
Development of Novel Synthetic Routes to this compound
The synthesis of the this compound core has been achieved through various innovative strategies, including multi-component reactions and diverse cyclization methods.
Multi-Component Reactions for Core Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to assemble complex molecular scaffolds like this compound in a single synthetic operation. A notable example is the double Mannich reaction. nih.govsemanticscholar.orgect-journal.kz This reaction typically involves the condensation of a 4-piperidone (B1582916) derivative, an amine, and formaldehyde (B43269). semanticscholar.orgect-journal.kz The one-pot nature of this transformation allows for the rapid construction of the bicyclic framework. For instance, the reaction of 1-substituted-4-piperidones with primary amines and formaldehyde leads to the formation of 3,7-diazabicyclo[3.3.1]nonan-9-ones, which can be further modified to introduce the oxygen atom at the 3-position. While not directly forming the oxa-variant, this methodology provides a versatile platform for accessing closely related and convertible structures. semanticscholar.orgect-journal.kz
The Ugi four-component reaction (Ugi-4CR) also presents a powerful tool for generating scaffolds that can be further elaborated into bicyclic systems. nih.gov By carefully selecting bifunctional starting materials, the Ugi product can contain the necessary functionalities for subsequent intramolecular cyclizations to form complex heterocyclic systems. nih.gov
Cyclization Strategies and Ring Closure Reactions
A variety of cyclization strategies have been employed to construct the this compound ring system. Ring-closing reactions are a cornerstone of this approach, where a suitably functionalized precursor undergoes intramolecular bond formation to yield the bicyclic structure. evitachem.com These reactions can be promoted under acidic or basic conditions. evitachem.com
One common strategy involves the cyclization of a piperidine derivative. For example, starting with a precursor containing both nitrogen and oxygen functionalities, a ring-closing reaction can forge the second ring of the bicyclic system. evitachem.com The Mannich reaction is a prominent cyclization strategy for constructing bicyclic systems. For instance, the condensation of an amine with formaldehyde and a ketone can serve as a key step in forming the bicyclic structure. evitachem.com Some syntheses of related bicyclo[3.3.1]nonane systems have utilized Michael addition-driven cyclization reactions. nih.govrsc.org
Stereoselective Synthesis Approaches
The stereoselective synthesis of bicyclo[3.3.1]nonane derivatives is crucial for understanding their biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. Organocatalysis has emerged as a powerful tool for achieving high levels of stereocontrol in the synthesis of these complex structures. nih.gov
For example, a highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed using a domino Michael-hemiacetalization-Michael reaction. nih.gov This reaction, catalyzed by modularly designed organocatalysts, allows for the creation of multiple contiguous stereogenic centers with excellent diastereoselectivity and high enantioselectivity. nih.gov While this example leads to a related oxabicyclo[3.3.1]nonane, the principles of stereocontrol can be applied to the synthesis of the diaza-oxa analogue.
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for achieving high yields and purity of the target this compound derivatives. This involves a systematic exploration of various reaction parameters.
Exploration of Solvent Systems and Catalysts
The choice of solvent and catalyst can significantly influence the outcome of a reaction, affecting reaction rates, yields, and even the product distribution. In the synthesis of related azabicyclo[3.3.1]nonane systems, various solvents and catalysts have been investigated. For the synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, ethanol (B145695) was found to be an effective solvent. nih.gov While methanol (B129727) and isopropanol (B130326) had little effect on the yields, non-alcoholic solvents like n-hexane, acetic acid, dimethylformamide (DMF), and toluene (B28343) resulted in lower yields and longer reaction times. nih.gov
A range of bases, including pyridine, DABCO, DBU, NaHCO3, K2CO3, and NaOH, have been evaluated as catalysts in related syntheses, with triethylamine (B128534) (Et3N) often proving to be effective. nih.gov The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in some cases. nih.gov For hydrogenolysis reactions to remove protecting groups, catalysts such as palladium on carbon (Pd/C) are commonly used in solvents like methanol. google.com
Table 1: Effect of Solvents on the Synthesis of 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives (as a model for bicyclic system synthesis) nih.gov
| Solvent | Yield (%) (Conventional Heating) | Yield (%) (Ultrasonic Irradiation) | Yield (%) (Microwave Irradiation) |
| Ethanol | 70 | 85 | 92 |
| Methanol | Similar to Ethanol | Similar to Ethanol | Similar to Ethanol |
| Isopropanol | Similar to Ethanol | Similar to Ethanol | Similar to Ethanol |
| n-Hexane | 30-35 | 40-52 | 50-65 |
| Acetic Acid | 30-35 | 40-52 | 50-65 |
| Dimethylformamide (DMF) | 30-35 | 40-52 | 50-65 |
| Toluene | 30-35 | 40-52 | 50-65 |
An exploration of the synthetic methodologies for this compound reveals a focus on optimizing reaction conditions and adopting sustainable practices. The inherent reactivity of the nitrogen centers provides a scaffold for extensive post-synthetic modifications, while the stability of the oxa bridge presents unique challenges to functionalization.
Advanced Structural Characterization and Conformational Analysis of 3 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Spectroscopic Methodologies for Elucidating Fine Structural Details
Spectroscopic techniques are pivotal in defining the structural nuances of 3-Oxa-7,9-diazabicyclo[3.3.1]nonane, offering insights into its stereochemistry, conformation, and the nature of its chemical bonds.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Studies
High-resolution NMR spectroscopy stands as a cornerstone for the conformational analysis of bicyclo[3.3.1]nonane systems, including this compound. Both ¹H and ¹³C NMR provide critical data on the molecule's symmetry and the chemical environment of each nucleus. For instance, in related 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones, NMR data has indicated a preference for a chair-chair conformation. researchgate.net
The bicyclo[3.3.1]nonane framework can theoretically exist in three conformations: chair-chair (CC), boat-chair (BC), and boat-boat (BB). vu.lt The introduction of heteroatoms at positions 3, 7, and 9 can significantly influence the conformational equilibrium. vu.lt In many derivatives, the double chair conformation is the most stable. vu.lt However, substitutions can alter this preference. vu.lt
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous assignment of proton and carbon signals and for determining stereochemistry. NOESY experiments, in particular, provide information about through-space proximity of protons, which is crucial for distinguishing between different conformations. For example, NOESY has been used to strongly support the predominance of the boat-chair form in solution for an oxygen-containing ketone derivative of the bicyclo[3.3.1]nonane system. tandfonline.com
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
|---|---|---|---|---|
| C1/C5 | - | - | - | - |
| C2/C4 | - | - | - | - |
| C6/C8 | - | - | - | - |
| N7 | - | - | - | - |
| N9 | - | - | - | - |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a valuable tool for identifying functional groups and providing conformational information. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-O stretching and bending vibrations. The N-H stretching vibrations of the secondary amine groups would also be a prominent feature. mdpi.com
The position and shape of these bands can offer clues about the molecular conformation. For instance, the presence of intramolecular hydrogen bonding, which is possible in certain conformations, can lead to a broadening and shifting of the N-H stretching band to lower frequencies. In related bispidinone derivatives, the carbonyl group absorption band in the IR spectrum shifts upon complexation with metals, indicating its involvement in the interaction. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| C-H | Stretching | 2850-3000 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1050-1150 |
Mass Spectrometry (MS and HRMS) for Molecular Structure Confirmation
Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential for confirming the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would correspond to the exact mass of the compound. HRMS provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence. mdpi.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule is expected to undergo characteristic fragmentation pathways, such as the loss of small neutral molecules or radicals, which can help to piece together the bicyclic framework. For instance, studies on related N-heterocycles show that the stability of the molecular ion and the fragmentation pathways are influenced by the nature of the heteroatoms and substituents. researchgate.net
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise bond lengths, bond angles, and torsional angles.
Crystal Packing and Intermolecular Interactions
The way molecules of this compound arrange themselves in a crystal lattice is determined by intermolecular interactions. researchgate.net Hydrogen bonding is expected to be a dominant force in the crystal packing of this compound, with the secondary amine groups (N-H) acting as hydrogen bond donors and the oxygen and nitrogen atoms serving as acceptors. These interactions create a three-dimensional network that holds the crystal together. usc.edu
The study of crystal packing provides insights into how molecules recognize and interact with each other, which is fundamental to understanding the physical properties of the solid material. The analysis of intermolecular interactions can be aided by theoretical calculations and the examination of crystal structures of similar compounds in databases like the Cambridge Structural Database. rsc.org
Torsional Angles and Ring Conformations in the Crystalline State
X-ray diffraction analysis of single crystals of derivatives of this compound has revealed detailed information about their ring conformations in the solid state. For example, the X-ray analysis of a derivative of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one confirmed a chair-chair conformation in the solid state. researchgate.net In another case, a sulfur-containing analogue was found to exist in a chair-boat form. researchgate.net These findings highlight the subtle energetic balance that dictates the preferred conformation.
Conformational Dynamics and Energetics
The conformational landscape of this compound and its derivatives is primarily dominated by the interconversion between chair-chair (CC) and boat-chair (BC) conformations. The relative stability of these conformers is dictated by a delicate balance of steric and stereoelectronic interactions within the bicyclic system.
The this compound skeleton can, in principle, adopt several conformations, including a twin-chair (CC), a boat-chair (BC), and a twin-boat form. nih.gov However, the twin-boat conformation is generally considered to be highly strained and is not significantly populated. rsc.org The primary equilibrium of interest is, therefore, between the CC and BC conformers.
Theoretical calculations and experimental studies, such as X-ray diffraction and NMR spectroscopy, have been instrumental in elucidating the conformational preferences of this system. For instance, in the case of the parent 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed a relatively small energy difference of only 1.497 kcal/mol between the CC and BC conformers. tandfonline.comresearchgate.net This small energy gap suggests a dynamic equilibrium between the two forms in the gas phase.
In solution, NMR techniques like NOESY have shown a predominance of the BC form for some derivatives, such as the oxygen-containing ketone 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. tandfonline.com Conversely, in the solid state, X-ray diffraction analysis of the same compound revealed a CC conformation. tandfonline.comresearchgate.net This highlights the influence of the physical state on the preferred conformation. The stabilization of the BC conformer in some derivatives can be attributed to factors like intramolecular hydrogen bonding. For example, in certain secondary alcohols derived from 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the piperidine (B6355638) ring adopts a boat form to facilitate an intramolecular hydrogen bond between the nitrogen's lone pair and the hydroxyl proton.
The interconversion barrier between the CC and BC forms can be influenced by various factors. For the related bicyclo[3.3.1]nonan-9-one, the energy barrier for the CC to BC interconversion is significantly lower than in the parent bicyclo[3.3.1]nonane. nih.govrsc.org This is attributed to the flattening of the rings caused by the sp² hybridized carbon of the keto group.
| Compound Derivative | Method | Conformer | Relative Energy (kcal/mol) | Predominant Form (State) |
|---|---|---|---|---|
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | CC vs BC | 1.497 | - |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | NOESY | BC | - | Solution |
| 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one | X-ray Diffraction | CC | - | Solid |
| Bicyclo[3.3.1]nonan-9-one | Theoretical Calculation | CC vs BC | 0.95 | - |
Stereoelectronic effects, particularly the anomeric effect, play a crucial role in governing the conformational preferences and reactivity of heterocyclic systems. The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at an anomeric carbon to favor an axial orientation over what would be expected based on steric considerations alone.
In the context of this compound, the presence of the oxygen atom at the 3-position and nitrogen atoms at the 7- and 9-positions introduces several potential stereoelectronic interactions. These interactions involve the overlap of lone pair orbitals (n) of the heteroatoms with adjacent anti-periplanar sigma-antibonding orbitals (σ*).
For instance, the stabilization of the CC conformer in some systems, such as 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, is attributed to stabilizing LP-N–C–S stereoelectronic interactions. nih.govrsc.org Similarly, in certain thia-analogues, an improper C–H⋯S hydrogen bond, which is a form of n → σ* interaction, contributes to the stabilization of the CC conformer. nih.gov
The "hockey sticks" effect, a term used to describe the lone pair-lone pair repulsion between heteroatoms at the 3 and 7 positions in the CC conformer, can destabilize this conformation and favor the BC form, especially with larger heteroatoms like sulfur and selenium. nih.govrsc.org This repulsive interaction is a key factor in the conformational preference of compounds like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, which is rich in its BC conformer. nih.govrsc.org
Computational studies on related 3-azabicyclo[3.3.1]nonanes have highlighted the importance of through-bond hyperconjugative and conjugative stereoelectronic effects in determining their reactivity. chemrxiv.org These remote effects can influence the stability of different conformations and transition states.
The introduction of substituents onto the this compound skeleton can dramatically alter the conformational equilibrium. The nature, size, and position of the substituents can introduce steric repulsions or additional stabilizing interactions that shift the preference towards either the CC or BC form.
For example, bulky substituents can introduce significant 1,3-diaxial steric repulsion in the CC conformation, thereby favoring the BC form. This is observed in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, which consistently adopt a BC conformation to avoid these steric clashes. nih.govrsc.org However, modification of the nitrogen substituents, such as through N-nitrosation, can alter the electronic character of the nitrogen atoms and reduce lone pair-lone pair repulsion in the CC form, making it the more dominant conformer. nih.govrsc.org
Protonation of the nitrogen atoms can also have a profound effect. For instance, the hydroperchlorates of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives favor the CC form in solution, likely due to the formation of a stabilizing hydrogen bond between the protonated nitrogen and the oxygen heteroatom. tandfonline.com
| Substituted Derivative | Substituent Type | Effect | Favored Conformation |
|---|---|---|---|
| 2,4,6,8-Tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | Bulky aryl groups | 1,3-diaxial steric repulsion | BC |
| N-Nitroso-2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes | N-nitroso groups | Reduced lp-lp repulsion, allylic strain in BC | CC |
| N,N'-Diacyl-3,7-diazabicyclo[3.3.1]nonanes | Acyl groups | Planar nitrogen geometry | CC |
| N,N'-Dialkyl/diarylsulfonyl-3,7-diazabicyclo[3.3.1]nonanes | Alkyl/Arylsulfonyl groups | Pyramidal nitrogen geometry | BC |
| Hydroperchlorate of 3-oxa-7-azabicyclo[3.3.1]nonan-9-one | Proton on nitrogen | Intramolecular H-bonding | CC |
Theoretical and Computational Chemistry Studies of 3 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Oxa-7,9-diazabicyclo[3.3.1]nonane, these methods provide insights into its reactivity, stability, and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including the energies and shapes of molecular orbitals and the distribution of charge across the molecule.
While specific DFT studies dedicated solely to the parent this compound are not extensively reported in publicly available literature, the principles of DFT are routinely applied to derivatives and larger systems incorporating this scaffold. researchgate.net For such systems, DFT calculations, often using functionals like B3LYP, are employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
The charge distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges due to their higher electronegativity, making them potential sites for electrophilic attack. Conversely, the adjacent carbon and hydrogen atoms would bear partial positive charges.
A hypothetical DFT study on this compound would likely involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it is a true minimum. Subsequent single-point energy calculations would provide detailed information on the molecular orbitals and electronic properties.
Ab Initio Methods for High-Accuracy Energy Predictions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy predictions.
Although explicit high-accuracy ab initio calculations for the isolated this compound are not readily found in the literature, these methods are crucial for benchmarking results from less computationally expensive methods like DFT. For instance, ab initio molecular dynamics simulations have been utilized to study the activation of related nitrogen-containing heterocycles, providing insights into reaction mechanisms and energy barriers. researchgate.net Such studies highlight the potential of high-level ab initio calculations to deliver precise energetic data for complex chemical processes involving bicyclic systems.
Conformational Space Exploration and Energy Minimization
The bicyclic nature of this compound gives rise to a complex conformational landscape. Understanding the relative energies of different conformers is essential for predicting its behavior in different environments.
Potential Energy Surface Mapping
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Mapping the PES of this compound would involve systematically changing key dihedral angles and calculating the corresponding energy. This process would reveal the various possible conformations, such as chair-chair, boat-chair, and boat-boat forms of the six-membered rings.
Identification of Stable Isomers and Transition States
Through the exploration of the potential energy surface, stable isomers (local minima on the PES) and the transition states that connect them can be identified. For this compound, the chair-chair conformation is generally expected to be the most stable due to the minimization of steric and torsional strain. Computational methods can precisely calculate the energy differences between these conformers and the energy barriers for their interconversion. While detailed studies on the parent compound are scarce, the general principles of conformational analysis of bicyclo[3.3.1]nonane systems are well-established and would apply here.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, interactions with solvent molecules, and other dynamic processes.
For a related sulfur-bridged diazabicyclo[3.3.1]nonane, molecular dynamics simulations were recommended as a future step to assess the stability and flexibility of the molecule when interacting with other compounds. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its trajectory over time. This would provide valuable information on its conformational flexibility, the timescales of conformational changes, and how it interacts with its surroundings.
Structure-Reactivity Relationships and Reaction Pathway Modeling
Detailed investigations into the structure-reactivity relationships and reaction pathway modeling for This compound have not been documented in the reviewed literature. Such studies would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to:
Analyze the Frontier Molecular Orbitals (HOMO-LUMO): To predict the sites most susceptible to nucleophilic or electrophilic attack.
Model Reaction Mechanisms: To calculate transition state energies and activation barriers for potential reactions, thereby predicting the most likely reaction pathways.
Determine Global and Local Reactivity Descriptors: To quantify the chemical reactivity and selectivity of the molecule.
While these types of analyses have been performed on related scaffolds, such as 3,7-diazabicyclo[3.3.1]nonane (bispidine) derivatives to understand their interaction with biological targets like nicotinic acetylcholine (B1216132) receptors, specific data for This compound is absent. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
There are no available studies that report the ab initio or DFT-based prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for This compound .
Typically, computational methods are employed to:
Predict ¹H and ¹³C NMR Chemical Shifts: By performing geometry optimization followed by GIAO (Gauge-Including Atomic Orbital) calculations. These theoretical values are invaluable for comparing with experimental data to confirm the structure and stereochemistry. semanticscholar.orgect-journal.kz
Simulate IR Spectra: By calculating the vibrational frequencies and their corresponding intensities. This helps in assigning experimental IR bands to specific vibrational modes within the molecule.
For related heterocyclic bicyclo[3.3.1]nonan-9-ones, computational studies have been crucial in determining their conformation, which is predominantly a chair-chair form. d-nb.info For instance, in derivatives of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one , theoretical calculations revealed only a small energy difference between the chair-chair and boat-chair conformers. researchgate.net However, without specific computational studies on This compound , its preferred conformation and predicted spectroscopic signature remain undetermined.
The table below lists some basic computational descriptors for the related isomer, 9-Oxa-3,7-diazabicyclo[3.3.1]nonane , as found in public databases. It is important to note that these values do not apply to This compound but are provided to illustrate the type of data generated in computational studies.
Table 1: Computed Properties for 9-Oxa-3,7-diazabicyclo[3.3.1]nonane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O | PubChem |
| Molecular Weight | 128.17 g/mol | PubChem |
| XLogP3-AA | -1.1 | PubChem |
| Topological Polar Surface Area | 33.3 Ų | PubChem |
| Formal Charge | 0 | PubChem |
Note: Data corresponds to the isomer 9-Oxa-3,7-diazabicyclo[3.3.1]nonane and is for illustrative purposes only. nih.gov
Reactivity and Chemical Transformations of 3 Oxa 7,9 Diazabicyclo 3.3.1 Nonane
Acid-Base Properties and Protonation Equilibria
The presence of two nitrogen atoms in the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane structure confers basic properties to the molecule. These nitrogen atoms possess lone pairs of electrons that can readily accept protons, allowing the compound to act as a Brønsted-Lowry base. The basicity is a key factor in its chemical reactivity and its utility in various applications.
The protonation of the nitrogen atoms leads to the formation of ammonium (B1175870) salts. This is frequently observed in synthetic procedures where the compound is treated with acids to yield stable, crystalline products. For instance, the formation of dihydrochloride (B599025) salts upon treatment with hydrochloric acid is a common practice, facilitating the isolation and handling of its derivatives. google.comgoogleapis.com The ability to form such salts is also crucial for pharmaceutical applications, where conversion to a salt form can improve solubility and bioavailability.
While experimental pKa values for the parent compound are not widely reported, computational predictions for derivatives provide insight into its basic strength. For example, the predicted pKa for 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is approximately 9.08. lookchem.com This value is indicative of a moderately strong base, similar to other secondary or tertiary amines, and suggests that the compound will be significantly protonated at physiological pH. This protonation equilibrium is a critical consideration in the design of drugs containing this scaffold, as the charge state of the molecule influences its interaction with biological targets and its ability to cross cell membranes. google.comresearchgate.net The use of non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA), is often required in reactions to deprotonate the bicyclic amine and enable its participation as a nucleophile. google.comgoogle.com
Nucleophilic and Electrophilic Reactivity at Heteroatom and Carbon Centers
The reactivity of this compound is dominated by the nucleophilic character of its nitrogen atoms. The lone pair of electrons on each nitrogen makes them potent nucleophiles, readily participating in reactions with a variety of electrophiles. This nucleophilicity is the cornerstone of its use as a building block in synthetic chemistry.
The secondary amine (at position 7) and the tertiary amine (at position 9, when unsubstituted) can undergo nucleophilic substitution and addition reactions. A common transformation is the alkylation or arylation of the nitrogen atoms. For example, derivatives of this scaffold are synthesized by reacting the nitrogen nucleophile with electrophilic partners such as substituted quinazolines or other heterocyclic systems. google.com This reactivity allows for the straightforward introduction of diverse substituents, which is a key strategy for tuning the pharmacological properties of the resulting molecules.
While the nitrogen atoms are the primary sites of nucleophilic reactivity, the carbon skeleton can potentially undergo electrophilic attack. However, the electron-rich nature of the heteroatoms tends to deactivate the adjacent carbons towards electrophilic substitution. Reactions such as electrophilic halogenation on the carbon framework are theoretically possible but are not prominently featured in the available literature for this specific compound. datapdf.com
Metal Coordination Chemistry and Complexation Behavior
The nitrogen and oxygen atoms in the this compound scaffold provide potential coordination sites for metal ions. The ability of the nitrogen lone pairs to donate electron density makes this molecule and its derivatives suitable ligands for metal complexation. This property is particularly exploited in the development of advanced materials and diagnostic agents.
A significant application of this scaffold is in the construction of chelating agents for metal ions used in medical imaging. Derivatives of this compound have been incorporated into larger macrocyclic structures, such as those based on DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to create gadolinium (Gd³⁺) complexes. google.com These gadolinium chelates function as high-relaxivity contrast agents for Magnetic Resonance Imaging (MRI). google.com The bicyclic unit can be used as a linker or a structural component that modulates the properties of the final metal complex, including its stability, relaxivity, and pharmacokinetic profile. The precise geometry and conformational rigidity of the bicyclic system can influence the coordination environment of the metal ion, which is a critical factor in designing effective MRI agents.
Oxidation and Reduction Pathways
The heteroatoms in this compound are susceptible to oxidation and reduction reactions, providing additional avenues for chemical modification. The nitrogen atoms can be oxidized, although this is often an undesired side reaction in many synthetic protocols. The carbon atoms adjacent to the heteroatoms are also potential sites for oxidation.
More commonly, reduction reactions are employed, particularly on derivatives of the parent scaffold. For instance, if a ketone functionality is introduced onto the carbon framework (e.g., at the 7-position in the related 3,9-diazabicyclo[3.3.1]nonane system), it can be readily reduced to the corresponding alcohol. smolecule.com This transformation introduces a new functional group and a potential chiral center.
Another important reduction pathway involves the derivatization of the nitrogen atoms via reductive amination. This reaction typically involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield a substituted amine. Reagents such as sodium triacetoxyborohydride (B8407120) are commonly used for this transformation, providing a mild and efficient method for N-alkylation. googleapis.com
Derivatization Reactions for Expanding Chemical Space
One of the most significant features of this compound is its utility as a scaffold for creating large libraries of diverse chemical compounds. The nucleophilic nitrogen atoms serve as convenient handles for introducing a wide array of substituents, enabling the systematic exploration of chemical space for drug discovery and other applications.
Protecting group chemistry is often employed to achieve selective functionalization. The use of a tert-butoxycarbonyl (Boc) group to protect one of the nitrogen atoms allows for the selective derivatization of the other. google.comsmolecule.com The Boc group can be subsequently removed under acidic conditions, revealing the amine for further reaction. Other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, have also been utilized.
The derivatization of this scaffold has led to the development of compounds with a range of biological activities. By attaching various aromatic and heterocyclic moieties, researchers have synthesized potent inhibitors of biological targets such as kinases and have developed novel agents for treating conditions like breathing disorders. google.comresearchgate.net The table below summarizes some of the reported derivatization reactions.
| Reaction Type | Reagents/Partners | Purpose/Application | Reference(s) |
| N-Arylation/N-Alkylation | Substituted Imidazopyrimidines | Treatment of breathing disorders | google.com |
| Nucleophilic Substitution | 7-bromo-quinazoline derivatives | KRAS modulation | google.com |
| Nucleophilic Substitution | Substituted triazoles | FGFR3 inhibitors for cancer therapy | google.com |
| Reductive Amination | Aldehydes, Sodium Triacetoxyborohydride | General N-alkylation | googleapis.com |
| Acylation | Acid chlorides, Anhydrides | Synthesis of amide derivatives | researchgate.net |
| Boc-Protection | Di-tert-butyl dicarbonate | Orthogonal protection for multi-step synthesis | google.comsmolecule.com |
| Salt Formation | Hydrogen Chloride (in dioxane) | Isolation, purification, formulation | google.com |
This extensive derivatization potential underscores the value of this compound as a privileged scaffold in modern chemistry.
Applications of 3 Oxa 7,9 Diazabicyclo 3.3.1 Nonane in Organic Synthesis and Materials Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The inherent chirality and conformational rigidity of the 3-oxa-7,9-diazabicyclo[3.3.1]nonane skeleton make it an excellent candidate for applications in asymmetric synthesis. When appropriately substituted, derivatives of this bicyclic system can function as effective chiral auxiliaries and ligands, guiding the stereochemical outcome of chemical reactions.
Chiral 9-oxabispidines, which are derivatives of this scaffold, have been successfully employed as ligands in palladium(II)-catalyzed oxidative kinetic resolutions of secondary alcohols. researchgate.net The defined spatial arrangement of the nitrogen and oxygen atoms within the bicyclic structure allows for effective coordination with metal centers, creating a chiral environment that can differentiate between enantiomers. This has been demonstrated in the synthesis of enantiomerically pure bi- and tricyclic 9-oxabispidines, which proved to be effective ligands. researchgate.net
The broader family of diazabicyclo[3.3.1]nonanes has been recognized for its potential in asymmetric catalysis. nih.gov The rigid conformation of the bispidine core is crucial for creating well-defined coordination spheres around a metal catalyst, which is essential for high enantioselectivity. researchgate.netresearchgate.net The ability to introduce various substituents at the nitrogen atoms provides a straightforward way to fine-tune the steric and electronic properties of the resulting ligands, allowing for the optimization of catalytic activity and selectivity for a specific transformation. ect-journal.kzsemanticscholar.org
Utilization as Building Blocks in the Synthesis of Complex Organic Structures
The this compound framework is a valuable and versatile building block in the construction of more complex organic molecules, including biologically active compounds and natural products. nih.govevitachem.com Its rigid structure provides a predictable and stable core upon which further chemical complexity can be built.
The presence of two nitrogen atoms and an oxygen atom within the bicyclic system offers multiple points for functionalization. cymitquimica.combiosynth.com For instance, the nitrogen atoms can be readily alkylated or acylated, allowing for the attachment of various side chains and the construction of larger molecular architectures. ect-journal.kzsemanticscholar.org The tert-butyloxycarbonyl (Boc) protected form, 7-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane, is a commercially available and commonly used intermediate for this purpose. cymitquimica.comachemblock.com
The synthesis of novel piperazine-based building blocks, including this compound, highlights its importance in creating libraries of diverse compounds for drug discovery and materials science. researchgate.net Furthermore, this scaffold is a precursor for other intricate heterocyclic systems, such as 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives, which are assembled through dimerization reactions. nih.govmdpi.com The inherent structural features of the this compound core are often embedded within larger, more complex natural product skeletons. nih.gov
Development of Novel Polymeric Materials Incorporating the Bicyclic Scaffold
The unique structural characteristics of the this compound scaffold lend themselves to the development of novel polymeric materials. The di-functional nature of the core, with its two reactive nitrogen atoms, allows it to act as a monomer unit in polymerization reactions.
The rigid bicyclic structure can impart specific and desirable properties to the resulting polymer, such as thermal stability, defined conformational preferences, and the ability to coordinate with metal ions. While direct examples of polymers based solely on this compound are not extensively detailed in the provided search results, the synthesis of related sulfur-bridged diazabicyclo[3.3.1]nonanes for creating small libraries of compounds suggests the potential for polymerization. researchgate.net The principles of using bifunctional building blocks to create polymers are well-established, and the this compound core fits this paradigm.
Applications in Supramolecular Chemistry and Host-Guest Systems
The well-defined, cleft-like shape of the bicyclo[3.3.1]nonane framework, including its heteroatomic derivatives like this compound, makes it an attractive component for constructing host molecules in supramolecular chemistry. nih.gov The rigid conformation and the presence of heteroatoms capable of engaging in non-covalent interactions, such as hydrogen bonding and metal coordination, are key features for molecular recognition and the formation of host-guest complexes. nih.gov
The pre-organized cavity of the bispidine scaffold can selectively bind to guest molecules or ions. The size and shape of this cavity, as well as the electronic nature of the binding sites, can be modified by introducing different substituents on the bicyclic frame. This tunability allows for the design of receptors for specific targets. The broader class of bicyclo[3.3.1]nonane derivatives has been successfully used as ion receptors and in the formation of metallocycles and molecular tweezers. nih.gov
Precursors for Advanced Organic Materials and Functional Molecules
The this compound scaffold serves as a valuable precursor for the synthesis of a variety of advanced organic materials and functional molecules. evitachem.comresearchgate.net Its inherent structural and electronic properties can be harnessed and elaborated upon to create molecules with specific functions.
For example, derivatives of this compound have been investigated for their potential in medicinal chemistry. evitachem.com The rigid framework can serve as a scaffold to present pharmacophoric groups in a well-defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets. The synthesis of libraries of related diazabicyclo[3.3.1]nonanes demonstrates the utility of this core in the exploration of new chemical space for drug discovery. researchgate.net
Furthermore, the ability to functionalize the bicyclic core allows for the creation of precursors to more complex heterocyclic systems. For instance, it has been used in the synthesis of novel 2,3,6,7,9-pentaazabicyclo[3.3.1]nona-3,7-diene derivatives. mdpi.com These transformations highlight the role of the this compound unit as a foundational element for building molecules with tailored electronic and structural properties for applications in materials science and medicinal chemistry.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements
The current body of knowledge surrounding 3-Oxa-7,9-diazabicyclo[3.3.1]nonane is primarily centered on its synthesis and the exploration of its derivatives as potential therapeutic agents. A key achievement in the field was the development of a synthetic route to this bicyclic core. One reported method involves the preparation from α,α′-diglycerol or alternatively from N,N′-dibromobenzenesulfonamide and ethyl acrylate. rsc.org This foundational work has paved the way for the synthesis of various derivatives, allowing for the investigation of their chemical space.
A significant area of achievement for the broader class of diazabicyclo[3.3.1]nonanes, which provides context for the potential of the 3-Oxa isomer, is their application in medicinal chemistry. For instance, derivatives of the closely related 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been patented as non-peptide antagonists of human orexin receptors, indicating their potential in treating sleep disorders, anxiety, and other neurological conditions. msesupplies.com Furthermore, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a well-known pharmacophore found in natural products and has been extensively studied for its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). bookauthority.org While direct biological data for this compound is not widely published, the achievements with its isomers underscore the potential of this structural class.
Structurally, the diazabicyclo[3.3.1]nonane framework is known to predominantly adopt a rigid chair-chair conformation, which is crucial for its biological activity. mdpi.com This conformational preference is a key aspect of its design as a scaffold in drug discovery. The characterization of these molecules relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to elucidate their three-dimensional structure and connectivity.
Identification of Remaining Challenges and Unexplored Avenues
Despite the foundational synthetic work, significant challenges and unexplored avenues remain in the study of this compound.
Synthetic Challenges:
Stereoselectivity: The development of stereoselective synthetic routes to access enantiomerically pure derivatives of this compound remains a considerable hurdle. The inherent stereochemistry of the bicyclic system offers opportunities for chiral ligands and catalysts, but this area is largely unexplored for this specific isomer.
Functionalization: Efficient and regioselective methods for the functionalization of the bicyclic core are needed to generate a diverse library of compounds for biological screening. The reactivity of the nitrogen and carbon atoms within the scaffold needs to be systematically investigated.
Unexplored Avenues:
Biological Activity: The biological profile of the parent this compound and its simple derivatives is largely unknown. Systematic screening against a wide range of biological targets is a critical next step.
Coordination Chemistry: The presence of two nitrogen atoms and an oxygen atom in a constrained geometry makes this molecule an interesting candidate as a ligand for metal complexes. The coordination chemistry of this scaffold is an entirely unexplored field with potential applications in catalysis and materials science.
Conformational Analysis: While the chair-chair conformation is predicted to be the most stable, a detailed experimental and computational conformational analysis of this compound and its derivatives is lacking. Understanding the conformational dynamics is crucial for rational drug design.
Prospective Methodological Advancements in Synthesis and Characterization
Future research into this compound will undoubtedly benefit from advancements in synthetic and characterization methodologies.
Advances in Synthesis:
Asymmetric Catalysis: The application of modern asymmetric catalysis, including organocatalysis and transition-metal catalysis, could provide elegant solutions for the enantioselective synthesis of this bicyclic system.
Flow Chemistry: Continuous flow synthesis methodologies could offer advantages in terms of safety, scalability, and the rapid optimization of reaction conditions for the multi-step synthesis of derivatives.
Photoredox and Electrochemical Synthesis: These emerging synthetic techniques could open up new avenues for the functionalization of the bicyclic scaffold under mild conditions.
Advances in Characterization:
Advanced NMR Techniques: Two-dimensional and multi-dimensional NMR techniques, such as NOESY and HMBC, will be instrumental in unambiguously determining the stereochemistry and conformation of new derivatives.
Computational Chemistry: High-level density functional theory (DFT) calculations will play a crucial role in predicting stable conformations, understanding reaction mechanisms, and guiding the design of new derivatives with desired electronic and steric properties.
Chiroptical Spectroscopy: Techniques like circular dichroism (CD) spectroscopy will be essential for the characterization of enantiomerically pure compounds and for studying their interactions with chiral biological targets.
Emerging Applications and Interdisciplinary Research Opportunities
The unique structural features of this compound open up a range of potential applications and interdisciplinary research opportunities.
| Potential Application Area | Description |
| Medicinal Chemistry | Design of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes, leveraging the scaffold's rigidity and defined vectoral presentation of functional groups. |
| Catalysis | Development of novel chiral ligands for asymmetric catalysis, where the bicyclic framework can create a well-defined chiral pocket around a metal center. |
| Materials Science | Incorporation of the bicyclic unit into polymers or metal-organic frameworks (MOFs) to create materials with unique structural and functional properties. |
| Chemical Biology | Use as a scaffold for the development of chemical probes to study biological processes, taking advantage of its conformational rigidity to dissect structure-activity relationships. |
The intersection of organic synthesis, computational chemistry, pharmacology, and materials science will be crucial for unlocking the full potential of this bicyclic system. Collaborative efforts across these disciplines will be essential to move from fundamental chemical studies to tangible applications.
Vision for the Next Generation of Bicyclic Oxa-Diaza System Research
The future of research on this compound and related bicyclic oxa-diaza systems is poised for significant advancement. The vision for the next generation of research in this area encompasses a multi-faceted approach:
Platform Development: The establishment of a robust and versatile synthetic platform that allows for the rapid and efficient generation of a diverse library of this compound derivatives with controlled stereochemistry.
Integrated Drug Discovery: A seamless integration of computational design, chemical synthesis, and biological screening to accelerate the discovery of novel therapeutic agents based on this scaffold. This will involve a shift from serendipitous discovery to rational, target-based design.
Functional Materials by Design: The rational design and synthesis of new materials incorporating the this compound unit, with properties tailored for specific applications in catalysis, separation, and sensing.
Elucidation of Fundamental Principles: A deeper understanding of the fundamental principles governing the structure-property relationships of these bicyclic systems through a combination of advanced spectroscopic and computational methods.
By addressing the current challenges and embracing new technologies, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for innovation across multiple scientific disciplines.
Q & A
Basic: What synthetic methodologies are commonly employed to construct the 3-Oxa-7,9-diazabicyclo[3.3.1]nonane scaffold?
The synthesis typically involves intramolecular cyclization strategies. For example, Revesz et al. developed a method using trifluoroacetic acid to facilitate N-cyclization of amine diol precursors, yielding the bicyclic framework . Alternatively, Cho et al. utilized indium trichloride-mediated intramolecular Prins-type cyclization of homoallyl alcohol derivatives in chloroform or aqueous THF, achieving moderate yields . Key steps include regioselective ring closure and protection/deprotection of reactive amine groups to avoid side reactions.
Basic: What pharmacological targets are associated with this compound derivatives?
This scaffold is primarily explored for opioid receptor modulation . For instance, 3-thia-7,9-diazabicyclo[3.3.1]nonane derivatives (S-DBN) exhibit μ-opioid receptor affinity (e.g., compound 2i with Ki = 85 nM) and selectivity over δ- and κ-receptors . The trimethylene loop of the bicyclic structure aligns with lipophilic pockets in the μ-receptor, as confirmed by molecular docking . Modifications like sulfur substitution at C-7 enhance lipophilicity and receptor interactions .
Advanced: How does bioisosteric replacement (e.g., sulfur substitution) impact μ-opioid receptor selectivity?
Replacing the C-7 methylene group with sulfur (S-DBN) increases lipophilicity and alters electronic distribution, enhancing μ-receptor binding. Docking studies reveal that sulfur improves van der Waals interactions with hydrophobic residues (e.g., Trp318 and Tyr148) in the receptor’s active site . For example, 2i shows 58.8-fold selectivity for μ over δ receptors, attributed to optimized steric fit and reduced polar surface area . Comparative SAR analysis between S-DBN and non-sulfur analogs (e.g., 1a and 1b ) further validates this trend .
Advanced: What analytical techniques are critical for characterizing synthetic intermediates and final compounds?
- 1H-NMR and HSQC : Used to confirm desulfonylation steps (e.g., NH chemical shift at δH 2.91 in intermediate 5 ) and regioselectivity in cyclization .
- IR Spectroscopy : Validates amine deprotection by tracking NH stretch frequencies .
- Molecular Docking (AutoDock Vina) : Predicts binding poses and affinity trends, correlating with experimental Ki values .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts from multi-step syntheses (e.g., Troc-Cl-mediated reactions) .
Advanced: How do structure-activity relationship (SAR) studies guide optimization of this compound derivatives?
Key SAR insights include:
- N7 Substituents : Propionyl groups at N7 (e.g., 8 ) improve metabolic stability and receptor affinity .
- C9 Modifications : Bulky lipophilic groups (e.g., 3-chlorophenylbutenyl in 2i ) enhance μ-selectivity by occupying distal hydrophobic pockets .
- Bridging Heteroatoms : Sulfur substitution (S-DBN) increases logP values by ~0.5 units, improving blood-brain barrier permeability . Tabulated Ki values for derivatives 2a-j provide quantitative SAR benchmarks (Table 1 in ).
Basic: What in vivo models are used to evaluate antinociceptive activity of these compounds?
The tail-flick test (acute thermal pain model) in rodents is standard. For example, 2i demonstrated dose-dependent analgesia, with ED50 values comparable to morphine but reduced respiratory depression . Behavioral assays (e.g., conditioned place preference) further assess abuse liability, critical for opioid-targeted therapeutics .
Advanced: How do molecular dynamics simulations explain contradictory binding data between analogs?
Contradictions in δ/κ-receptor affinity (e.g., 2a vs. 2i ) arise from conformational flexibility of the bicyclic core. Simulations show that 2i stabilizes a rigid "chair-like" conformation, favoring μ-receptor complementarity, while flexible analogs adopt suboptimal poses for δ/κ binding . Free-energy perturbation calculations quantify these differences, guiding rigidification strategies .
Advanced: What challenges exist in achieving regioselective functionalization of the bicyclic scaffold?
Regioselectivity is complicated by the symmetry of the bicyclo[3.3.1]nonane framework. Nikolaev et al. addressed this using orthogonal protecting groups (e.g., benzensulfonyl for N9) and selective reagents like Red-Al for N7 deprotection . Microwave-assisted synthesis (e.g., 80°C in EtOAc/EtOH) further improves yield and selectivity in cyclization steps .
Basic: Are there non-opioid applications for this scaffold?
Emerging research explores orexin receptor antagonism (e.g., sleep disorders) and nicotinic acetylcholine receptor modulation (e.g., cognitive diseases). Derivatives like 61 (3-(5-chloropyridin-3-yl)-9-methyl analog) show sub-μM affinity for orexin receptors, expanding therapeutic potential .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental binding data?
Discrepancies often stem from solvent effects or incomplete receptor models. Hybrid QM/MM simulations incorporating explicit water molecules improve docking accuracy . Experimental validation via alanine scanning mutagenesis (e.g., μ-receptor Trp318Ala mutant) can confirm critical interactions predicted in silico .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
